Gypsetin

Description

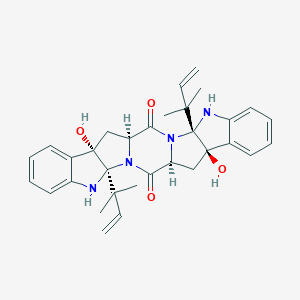

produced by Nannizzia gypsea var. incurvata IFO 9228; structure given in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

155114-38-8 |

|---|---|

Molecular Formula |

C32H36N4O4 |

Molecular Weight |

540.7 g/mol |

IUPAC Name |

(1S,4R,12S,14S,17S,25R)-12,25-dihydroxy-4,17-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione |

InChI |

InChI=1S/C32H36N4O4/c1-7-27(3,4)31-29(39,19-13-9-11-15-21(19)33-31)17-23-26(38)36-24(25(37)35(23)31)18-30(40)20-14-10-12-16-22(20)34-32(30,36)28(5,6)8-2/h7-16,23-24,33-34,39-40H,1-2,17-18H2,3-6H3/t23-,24-,29-,30+,31+,32-/m0/s1 |

InChI Key |

CXDDBHFLLPBKRS-OVYULKEKSA-N |

Isomeric SMILES |

CC(C)(C=C)[C@@]12[C@@](C[C@@H]3N1C(=O)[C@@H]4C[C@@]5(C6=CC=CC=C6N[C@@]5(N4C3=O)C(C)(C)C=C)O)(C7=CC=CC=C7N2)O |

Canonical SMILES |

CC(C)(C=C)C12C(CC3N1C(=O)C4CC5(C6=CC=CC=C6NC5(N4C3=O)C(C)(C)C=C)O)(C7=CC=CC=C7N2)O |

Synonyms |

8a,16a-dihydroxy-5a,13a-bis(1,1-dimethylallyl)-(1)-benzazolidine-(3''',2''':4'',5'')azolidino-(1'',2'':4',5')(1,4)perhydrodiazin-(1',2':1,5)azolidino-(2,3-b)-(1)-benzazolidine-7,15-dione gypsetin |

Origin of Product |

United States |

Foundational & Exploratory

Gypsetin's Effect on Cholesteryl Ester Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsetin, a natural compound isolated from Nannizzia gypsea var. incurvata, has been identified as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. By inhibiting ACAT, this compound effectively blocks the esterification of cholesterol into cholesteryl esters, the storage form of cholesterol within cells. This mechanism of action suggests potential therapeutic applications for this compound in diseases characterized by excessive cholesteryl ester accumulation, such as atherosclerosis. This technical guide provides a comprehensive overview of the quantitative data on this compound's inhibitory effects, detailed experimental protocols for assessing its activity, and a visual representation of its mechanism of action.

Introduction to this compound and Cholesteryl Ester Formation

Cholesteryl esters are formed through the enzymatic action of Acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the transfer of a fatty acid from an acyl-CoA molecule to the hydroxyl group of cholesterol. This process is crucial for the storage of excess cholesterol in lipid droplets within cells. In pathological conditions such as atherosclerosis, the accumulation of cholesteryl esters in macrophages within the arterial walls leads to the formation of foam cells, a hallmark of atherosclerotic plaques.

This compound has emerged as a significant inhibitor of this process.[1][2][3][4] Its ability to competitively block the ACAT enzyme makes it a molecule of interest for therapeutic interventions aimed at mitigating diseases driven by aberrant cholesterol storage.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified in both enzymatic and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Enzymatic Inhibition of ACAT by this compound

| Parameter | Value | Enzyme Source | Substrate | Notes |

| IC50 | 18 µM | Rat liver microsomes | Oleoyl-CoA | The concentration of this compound required to inhibit 50% of ACAT activity.[2] |

| Ki | 5.5 µM | Rat liver microsomes | Oleoyl-CoA | The inhibition constant, indicating a competitive mode of inhibition with respect to oleoyl-CoA.[1][2] |

Table 2: Inhibition of Cholesteryl Ester Formation in Cultured Cells by this compound

| Parameter | Value | Cell Line | Experimental Conditions | Notes |

| IC50 | 0.65 µM | J774 macrophages | Cells were incubated with oxidized low-density lipoprotein (oxLDL) and [14C]oleate. | This compound did not affect the binding, uptake, or degradation of oxLDL by the cells.[1][2] |

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize the inhibitory effects of this compound on ACAT activity and cholesteryl ester formation. These protocols are based on established methodologies in the field.

Rat Liver Microsomal ACAT Activity Assay

This in vitro assay measures the direct inhibitory effect of this compound on the ACAT enzyme present in rat liver microsomes.

Materials:

-

Rat liver microsomes

-

[1-14C]Oleoyl-CoA

-

Bovine serum albumin (BSA), fatty acid-free

-

Cholesterol

-

Phosphatidylcholine

-

Potassium phosphate buffer (pH 7.4)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

Petroleum ether

-

Silica gel thin-layer chromatography (TLC) plates

-

Scintillation fluid and counter

Procedure:

-

Preparation of Substrate Emulsion:

-

Prepare a stock solution of cholesterol and phosphatidylcholine in chloroform.

-

Evaporate the chloroform under a stream of nitrogen.

-

Resuspend the lipid film in potassium phosphate buffer and sonicate to form a stable emulsion.

-

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine the potassium phosphate buffer, BSA, and the cholesterol/phosphatidylcholine emulsion.

-

Add the desired concentration of this compound or vehicle control.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a small volume of rat liver microsomes (containing a known amount of protein).

-

Immediately after, add [1-14C]Oleoyl-CoA to the reaction mixture.

-

Incubate at 37°C for 10-15 minutes with gentle shaking.

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a solution of isopropanol:heptane.

-

Add heptane and water to partition the lipids into the organic phase.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper organic phase containing the cholesteryl esters.

-

-

Quantification of Cholesteryl Esters:

-

Spot the extracted lipids onto a silica gel TLC plate.

-

Develop the TLC plate using a solvent system such as petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Visualize the lipid spots (e.g., using iodine vapor).

-

Scrape the spot corresponding to cholesteryl esters into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [14C]cholesteryl ester formed in each reaction.

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Cholesteryl Ester Formation Assay in J774 Macrophages

This cell-based assay assesses the ability of this compound to inhibit cholesteryl ester formation in a more physiologically relevant context.

Materials:

-

J774 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Oxidized low-density lipoprotein (oxLDL)

-

[14C]Oleic acid complexed to BSA

-

This compound (or other test compounds)

-

Phosphate-buffered saline (PBS)

-

Hexane/isopropanol (3:2, v/v)

-

Silica gel thin-layer chromatography (TLC) plates

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Plating:

-

Culture J774 macrophages in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

-

Plate the cells in multi-well plates and allow them to adhere overnight.

-

-

Cell Treatment:

-

Wash the cells with serum-free DMEM.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control in serum-free DMEM for 1-2 hours.

-

-

Induction of Cholesteryl Ester Formation:

-

Add oxLDL to the media to provide a source of cholesterol.

-

Simultaneously, add [14C]oleic acid-BSA complex to the media.

-

Incubate the cells for 4-6 hours at 37°C.

-

-

Lipid Extraction:

-

Wash the cells three times with cold PBS.

-

Lyse the cells and extract the total lipids by adding a hexane/isopropanol mixture.

-

Scrape the cells and collect the lipid extract.

-

-

Quantification of Cholesteryl Esters:

-

Dry the lipid extract under nitrogen.

-

Resuspend the lipid residue in a small volume of chloroform/methanol.

-

Spot the lipid extract onto a silica gel TLC plate and separate the lipids as described in the microsomal assay protocol.

-

Quantify the radioactivity in the cholesteryl ester spot using a scintillation counter.

-

-

Data Analysis:

-

Normalize the amount of [14C]cholesteryl ester to the total cell protein content for each well.

-

Calculate the percentage of inhibition of cholesteryl ester formation for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the direct inhibition of the ACAT enzyme. This prevents the conversion of free cholesterol and acyl-CoA into cholesteryl esters. The following diagram illustrates this inhibitory effect within the cellular cholesterol metabolism pathway.

Caption: Mechanism of this compound in inhibiting cholesteryl ester formation.

The diagram above illustrates that this compound acts as a direct inhibitor of the ACAT enzyme. By blocking this crucial step, it prevents the esterification of free cholesterol, which is derived from sources like oxidized LDL, into cholesteryl esters. This ultimately leads to a reduction in the accumulation of cholesteryl esters within lipid droplets, a key process in the formation of foam cells. It is important to note that studies have shown this compound does not interfere with the initial uptake of oxidized LDL by macrophages.[1]

Conclusion

This compound is a potent and competitive inhibitor of ACAT, effectively reducing the formation of cholesteryl esters in both enzymatic and cellular models. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of ACAT inhibitors. The targeted action of this compound on a key enzyme in cholesterol metabolism highlights its promise as a lead compound for the development of novel therapies for atherosclerosis and other diseases associated with excessive lipid accumulation. Further research into the pharmacokinetics, safety profile, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Nannizzia gypsea var. incurvata IFO 9228. I. Fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ebm-journal.org [ebm-journal.org]

- 3. Metabolism of cholesteryl ester lipid droplets in a J774 macrophage foam cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]

Gypsetin: A Technical Guide to its Potential as an Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsetin, a microbial metabolite isolated from Nannizzia gypsea, has been identified as a potent inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. The inhibition of ACAT is a promising therapeutic strategy for the management of hypercholesterolemia and the prevention of atherosclerosis, a key underlying cause of cardiovascular disease. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action as an ACAT inhibitor. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its efficacy, and diagrams of the relevant biochemical pathways and experimental workflows.

Introduction: The Role of ACAT in Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. A critical event in the initiation and progression of atherosclerosis is the accumulation of cholesteryl esters within macrophages in the arterial intima, leading to the formation of "foam cells." This process is primarily mediated by the enzyme Acyl-CoA:Cholesterol Acyltransferase (ACAT).

There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is predominantly found in the intestine and liver. In macrophages, ACAT1 is the key enzyme responsible for esterifying excess free cholesterol, thereby promoting the formation of foam cells. By inhibiting ACAT, particularly ACAT1, it is possible to reduce the accumulation of cholesteryl esters in macrophages, potentially preventing or even regressing atherosclerotic plaques. This compound has emerged as a noteworthy natural product with the ability to inhibit this critical enzyme.

Quantitative Analysis of this compound's Inhibitory Activity

This compound has demonstrated significant inhibitory activity against ACAT in both enzymatic and cell-based assays. The key quantitative data are summarized in the table below.

| Assay Type | System | Key Parameters | Value | Reference |

| Enzymatic Inhibition | Rat Liver Microsomes | Apparent Inhibition Constant (Ki) | 5.5 µM | [1] |

| Cell-based Inhibition | J774 Macrophages | 50% Inhibitory Concentration (IC50) | 0.65 µM | [1] |

Table 1: Summary of this compound's In Vitro Inhibitory Activity Against ACAT.

Mechanism of Action

This compound acts as a competitive inhibitor of ACAT with respect to its substrate, oleoyl-CoA.[1] This means that this compound binds to the active site of the ACAT enzyme, thereby preventing the binding of oleoyl-CoA and the subsequent esterification of cholesterol.

Experimental Protocols

The following are detailed protocols representative of the key experiments used to characterize this compound's inhibitory activity.

Preparation of Rat Liver Microsomes

This protocol describes the isolation of microsomes from rat liver, which serve as a source of ACAT enzyme for in vitro inhibition assays.

-

Homogenization: Euthanize male Wistar rats (200-250g) and perfuse the liver with ice-cold 0.9% NaCl. Mince the liver and homogenize in 4 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 0.25 M sucrose.

-

Differential Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

-

Microsome Pelleting: Carefully collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.

-

Washing and Storage: Discard the supernatant and wash the microsomal pellet by resuspending in the homogenization buffer and re-centrifuging at 105,000 x g for 60 minutes. Resuspend the final pellet in a minimal volume of buffer, determine the protein concentration (e.g., using the Bradford assay), and store at -80°C.

In Vitro ACAT Inhibition Assay

This assay measures the enzymatic activity of ACAT in the presence and absence of an inhibitor using a radiolabeled substrate.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.4), 1 mg/mL bovine serum albumin (fatty acid-free), and 50 µg of rat liver microsomal protein.

-

Inhibitor Addition: Add this compound (or vehicle control) at various concentrations and pre-incubate for 10 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding [1-¹⁴C]oleoyl-CoA to a final concentration of 10 µM.

-

Incubation: Incubate the reaction mixture for 10 minutes at 37°C with gentle agitation.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.

-

Analysis: Aspirate the lower organic phase, evaporate to dryness under nitrogen, and redissolve the lipid extract in a small volume of chloroform. Spot the extract onto a silica gel thin-layer chromatography (TLC) plate.

-

Chromatography: Develop the TLC plate in a solvent system of hexane/diethyl ether/acetic acid (80:20:1, v/v/v) to separate cholesteryl esters from other lipids.

-

Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the silica corresponding to the cholesteryl ester band into a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 and Ki values using appropriate software.

J774 Macrophage Culture and Cholesteryl Ester Formation Assay

This cell-based assay assesses the ability of this compound to inhibit the formation of cholesteryl esters in a relevant cell model of foam cell formation.

-

Cell Culture: Culture J774 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating: Seed J774 cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound in serum-free DMEM for 2 hours.

-

Induction of Foam Cell Formation: Add oxidized low-density lipoprotein (oxLDL) to a final concentration of 50 µg/mL and [¹⁴C]oleate complexed to albumin to a final concentration of 0.2 mM.

-

Incubation: Incubate the cells for 18 hours at 37°C.

-

Cell Lysis and Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS) and lyse them with a suitable buffer. Extract the lipids as described in section 4.2.5.

-

Analysis and Quantification: Separate and quantify the radiolabeled cholesteryl esters as described in sections 4.2.6-4.2.8.

-

Data Analysis: Determine the IC50 value for the inhibition of cholesteryl ester formation.

Potential Therapeutic Applications and Future Directions

The potent ACAT inhibitory activity of this compound positions it as a compelling candidate for further investigation as a therapeutic agent for atherosclerosis and related cardiovascular diseases. By preventing the formation of foam cells, this compound could potentially halt or slow the progression of atherosclerotic plaques.

Future research should focus on several key areas:

-

In vivo efficacy: Studies in animal models of atherosclerosis are necessary to evaluate the therapeutic potential of this compound in a physiological setting.

-

Pharmacokinetics and safety: A thorough investigation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound is essential for its development as a drug.

-

Isoform selectivity: Determining the selectivity of this compound for ACAT1 over ACAT2 would provide valuable insights into its potential for targeted therapy with reduced side effects.

-

Structure-activity relationship (SAR) studies: The synthesis and evaluation of this compound analogs could lead to the discovery of even more potent and selective ACAT inhibitors.

Conclusion

This compound is a promising natural product that exhibits potent and competitive inhibition of ACAT. Its ability to block the formation of cholesteryl esters in macrophages highlights its potential as a therapeutic agent for the prevention and treatment of atherosclerosis. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and its derivatives.

References

The Discovery and Isolation of Gypsetin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsetin, a novel inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), represents a promising candidate for the development of therapeutics targeting hypercholesterolemia and related cardiovascular diseases. This document provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It details the fermentation and purification processes from its natural source, the fungus Nannizzia gypsea var. incurvata IFO 9228, and outlines the experimental protocols for assessing its inhibitory action on the ACAT enzyme. Furthermore, this guide presents the known quantitative data and the mechanism of action of this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. A key enzyme involved in cellular cholesterol metabolism is acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. Inhibition of ACAT is therefore a compelling strategy to prevent the accumulation of cholesteryl esters in macrophages within atherosclerotic plaques, a critical step in foam cell formation. This compound, a natural product isolated from the fungus Nannizzia gypsea var. incurvata IFO 9228, has been identified as a potent and competitive inhibitor of ACAT[1]. This whitepaper serves as a technical guide to the discovery, isolation, and characterization of this promising bioactive compound.

Discovery and Biological Activity

This compound was first isolated from the cultured broth of the fungus Nannizzia gypsea var. incurvata IFO 9228[1]. It was identified as a potent inhibitor of ACAT, an enzyme crucial for the formation of cholesteryl esters.

Quantitative Biological Data

The inhibitory activity of this compound against ACAT has been quantified, providing key metrics for its potency.

| Parameter | Value | Target Enzyme | Cell Line/System | Reference |

| Ki | 5.5 µM | Rat liver microsomal ACAT | N/A (in vitro assay) | [1] |

| IC50 | 0.65 µM | Cholesteryl ester formation | J774 macrophages | [1] |

Table 1: Quantitative inhibitory activity of this compound.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Nannizzia gypsea var. incurvata IFO 9228 involves a multi-step process combining extraction and chromatographic techniques[1].

Fermentation Protocol

A detailed protocol for the fermentation of Nannizzia gypsea var. incurvata IFO 9228 to produce this compound is outlined below.

Materials:

-

Nannizzia gypsea var. incurvata IFO 9228 culture

-

Seed medium (e.g., potato dextrose broth)

-

Production medium (specific composition to be optimized, but generally rich in carbon and nitrogen sources)

-

Shaker incubator

Procedure:

-

Inoculation: Aseptically inoculate the seed medium with a viable culture of N. gypsea var. incurvata IFO 9228.

-

Seed Culture: Incubate the seed culture at an appropriate temperature (typically 25-30°C) with agitation for 2-3 days to obtain a sufficient biomass.

-

Production Culture: Transfer the seed culture to the production medium at a suitable inoculation ratio (e.g., 5-10% v/v).

-

Fermentation: Incubate the production culture for an extended period (typically 7-14 days) under controlled conditions of temperature and agitation to allow for the biosynthesis of this compound.

-

Monitoring: Monitor the production of this compound periodically using analytical techniques such as HPLC.

-

Harvesting: Once the production reaches its peak, harvest the fermentation broth for extraction.

Extraction and Purification Protocol

The following protocol details the extraction and purification of this compound from the harvested fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate or other suitable organic solvent

-

Silica gel for chromatography

-

Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)

-

Crystallization solvent (e.g., methanol or ethanol)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Solvent Extraction: Extract the filtered fermentation broth with an equal volume of ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of this compound.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography:

-

Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

-

Load the crude extract onto the column.

-

Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., increasing concentrations of ethyl acetate in hexane).

-

Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or HPLC.

-

-

Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them to dryness.

-

Crystallization: Dissolve the concentrated solid in a minimal amount of a suitable hot solvent (e.g., methanol) and allow it to cool slowly to induce crystallization.

-

Isolation: Collect the crystals of pure this compound by filtration and dry them under vacuum.

References

Methodological & Application

Application Notes and Protocols: Introducing the Reverse Prenyl Group in Gypsetin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsetin, a natural product inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), has garnered significant interest in the field of medicinal chemistry.[1] A key structural feature of this compound is the presence of a reverse prenyl group at the C2 position of the indole nucleus of its tryptophan-derived moiety. The stereoselective introduction of this group represents a critical challenge in the total synthesis of this complex molecule. This document provides detailed application notes and protocols for the primary chemical method developed for this transformation, alongside an overview of potential chemoenzymatic and biomimetic approaches.

Introduction to Reverse Prenylation

Prenylation and reverse prenylation are crucial modifications in the biosynthesis of many natural products, often imparting or enhancing biological activity.[2] In a "normal" prenylation, the C1 of the prenyl donor (typically dimethylallyl pyrophosphate, DMAPP) attaches to the nucleophilic acceptor. Conversely, "reverse" prenylation involves the attachment of the tertiary C3 of the prenyl donor.[3] This distinction is critical in the context of this compound's bioactivity and presents a unique synthetic challenge.

Diagram: Normal vs. Reverse Prenylation

Caption: Conceptual difference between normal and reverse prenylation reactions.

Chemical Synthesis Approach: The Danishefsky Method

The most direct and successfully implemented method for the introduction of the reverse prenyl group in the total synthesis of this compound was reported by the Danishefsky laboratory.[4][5] This method relies on the generation of a 3-chloroindolenine intermediate from a protected tryptophan derivative, which is then intercepted by a nucleophilic prenylating agent.

Experimental Workflow

Caption: Workflow for the chemical introduction of the reverse prenyl group.

Quantitative Data Summary

| Starting Material | Product | Reagents | Yield (%) | Reference |

| N-Phthaloyl-L-tryptophan methyl ester | 2-(1,1-Dimethylallyl)-N-phthaloyl-L-tryptophan methyl ester | 1. t-BuOCl, Et3N 2. Prenyl-9-BBN | 95 | [5] |

Detailed Experimental Protocol

Materials:

-

N-Phthaloyl-L-tryptophan methyl ester

-

tert-Butyl hypochlorite (t-BuOCl)

-

Triethylamine (Et3N), freshly distilled

-

9-Borabicyclo[3.3.1]nonane (9-BBN)

-

2-Methyl-2-butene

-

Anhydrous Dichloromethane (CH2Cl2)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere setup

Procedure:

-

Preparation of Prenyl-9-BBN: In a flame-dried flask under an inert atmosphere, dissolve 9-BBN in anhydrous THF. Cool the solution to 0 °C and add 2-methyl-2-butene dropwise. Allow the reaction mixture to warm to room temperature and stir for 4 hours to ensure the complete formation of prenyl-9-borabicyclo[3.3.1]nonane (prenyl-9-BBN). This solution should be freshly prepared and used immediately.

-

Formation of the 3-Chloroindolenine Intermediate: In a separate flame-dried flask under an inert atmosphere, dissolve N-phthaloyl-L-tryptophan methyl ester in anhydrous CH2Cl2. Cool the solution to -78 °C (dry ice/acetone bath). Add freshly distilled triethylamine, followed by the dropwise addition of tert-butyl hypochlorite. Stir the reaction mixture at -78 °C for 30 minutes. The formation of the unstable 3-chloroindolenine intermediate is presumed at this stage.[5]

-

Nucleophilic Addition of the Reverse Prenyl Group: To the cold (-78 °C) solution containing the in situ generated 3-chloroindolenine, add the freshly prepared solution of prenyl-9-BBN from step 1 via cannula.

-

Reaction Completion and Workup: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the addition of saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with CH2Cl2 (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(1,1-dimethylallyl)-N-phthaloyl-L-tryptophan methyl ester. The reaction gratifyingly proceeds without noticeable racemization.[5]

Alternative Strategies: Chemoenzymatic and Biomimetic Approaches

While the chemical synthesis route has proven effective, nature utilizes specialized enzymes called prenyltransferases to catalyze such transformations with high regio- and stereoselectivity.[2] These enzymatic methods, although not yet explicitly reported for the total synthesis of this compound, offer a promising avenue for future process development, potentially reducing the need for protecting groups and harsh reagents.

Chemoenzymatic Synthesis

A chemoenzymatic approach would involve the use of an isolated prenyltransferase to install the reverse prenyl group onto a synthetic precursor of this compound.[6][7] Indole prenyltransferases are known to catalyze both normal and reverse prenylation on tryptophan and its derivatives.[8][9]

Caption: Logic diagram for a potential chemoenzymatic reverse prenylation step.

Advantages:

-

High stereoselectivity and regioselectivity.

-

Environmentally benign reaction conditions (aqueous buffer, mild temperatures).

-

Potential to avoid protecting group chemistry.

Challenges:

-

Identification and isolation/engineering of a suitable enzyme that accepts the specific this compound precursor.

-

Enzyme stability and activity on non-natural substrates.

-

Availability and cost of the prenyl donor (DMAPP).

Biomimetic Synthesis

Biomimetic synthesis seeks to emulate a proposed biosynthetic pathway in the laboratory.[10][11] While the exact biosynthetic pathway of this compound is not fully elucidated, a biomimetic approach would hypothesize a plausible enzymatic transformation and then design a chemical reaction to mimic it. The Danishefsky synthesis can be considered biomimetic to a degree, as it mimics the electrophilic nature of the indole ring, a common theme in indole alkaloid biosynthesis. A future biomimetic strategy might involve a Lewis acid-catalyzed reaction that mimics the enzymatic pocket of a prenyltransferase.

Conclusion

The introduction of the reverse prenyl group is a pivotal step in the total synthesis of this compound. The Danishefsky method provides a robust and high-yielding chemical protocol for this transformation. For researchers in drug development, this method offers a reliable route to this compound and its analogs for further biological evaluation. Concurrently, the exploration of chemoenzymatic and advanced biomimetic strategies holds significant promise for more efficient and sustainable future syntheses, reflecting a growing trend in modern synthetic chemistry.

References

- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Nannizzia gypsea var. incurvata IFO 9228. I. Fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reverse prenylation in plants by non‐canonical aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers and Opportunities in Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic synthesis of fluorinated polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis of Tryptophan Reverse N-Prenylation Catalyzed by CymD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biomimetic synthesis - Wikipedia [en.wikipedia.org]

- 11. Lessons and revelations from biomimetic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Double-Oxidative Cyclization in the Total Synthesis of Gypsetin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed account of the double-oxidative cyclization of a diketopiperazine, a key step in the total synthesis of Gypsetin, a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). The protocols are based on the successful total synthesis reported by Danishefsky and coworkers. This document offers comprehensive experimental procedures, quantitative data, and visual representations of the synthetic workflow and proposed reaction mechanism to aid in the replication and further investigation of this synthetic strategy.

Introduction

This compound is a fungal metabolite that has garnered significant interest due to its biological activity. Its complex polycyclic structure, featuring a unique bicyclo[2.2.2]diazaoctane core, presents a formidable challenge for synthetic chemists. A pivotal transformation in the reported total synthesis is the dimethyldioxirane (DMDO)-promoted double-oxidative cyclization of a diketopiperazine precursor. This key step efficiently constructs the intricate core of the this compound molecule.[1] This protocol provides a detailed methodology for this critical transformation and the synthesis of its immediate precursor.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of Diketopiperazine Precursor (19)

| Step | Reaction | Reagents and Conditions | Product | Yield |

| 1 | N-Phthaloylation of L-Tryptophan Methyl Ester | Phthalic anhydride, Et3N, Toluene, reflux | N-Phthaloyl-L-tryptophan methyl ester | 95% |

| 2 | Reverse Prenylation | i. NaHMDS, THF, -78 °C; ii. 3-chloro-3-methyl-1-butyne; iii. H2, Lindlar's cat., EtOAc | N-Phthaloyl-2-(1,1-dimethylallyl)-L-tryptophan methyl ester | 75% |

| 3 | Phthaloyl Deprotection | Hydrazine hydrate, EtOH, reflux | 2-(1,1-dimethylallyl)-L-tryptophan methyl ester | 92% |

| 4 | Dipeptide Formation | Boc-L-Ala-OH, EDCI, HOBt, NMM, CH2Cl2 | Boc-L-Ala-L-(2-reverse-prenyl)Trp-OMe | 85% |

| 5 | Boc Deprotection and Cyclization | i. TFA, CH2Cl2; ii. Toluene, reflux (azeotropic removal of H2O) | cyclo(L-Ala-L-(2-reverse-prenyl)Trp) (19 ) | 88% |

Table 2: Double-Oxidative Cyclization to this compound (1)

| Reactant | Reagent | Conditions | Product(s) | Yield |

| Diketopiperazine (19 ) | Dimethyldioxirane (DMDO) in Acetone | Acetone, 0 °C to rt, 2 h | This compound (1 )Isomer 1Isomer 2 | 40%18%20% |

Table 3: Spectroscopic Data for Key Compounds

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | HRMS (m/z) | Optical Rotation [α]D (c, solvent) |

| Diketopiperazine (19) | 7.60 (d, 1H), 7.30 (d, 1H), 7.15 (t, 1H), 7.08 (t, 1H), 6.85 (br s, 1H), 6.15 (br s, 1H), 4.15 (q, 1H), 3.80 (dd, 1H), 3.35 (dd, 1H), 1.60 (s, 6H), 1.25 (d, 3H) | 169.1, 166.2, 142.3, 136.0, 127.8, 122.3, 119.8, 119.5, 111.0, 110.5, 56.5, 52.8, 41.5, 30.2, 29.8, 18.5 | [M+H]+ calcd for C19H23N3O2: 326.1863; found: 326.1865 | -85.4 (c 1.0, CHCl3) |

| This compound (1) | 7.25-7.10 (m, 4H), 5.95 (s, 1H), 4.20 (d, 1H), 3.95 (q, 1H), 3.60 (d, 1H), 1.55 (s, 3H), 1.45 (s, 3H), 1.30 (d, 3H) | 170.2, 167.8, 140.1, 135.8, 129.5, 124.0, 120.5, 110.8, 88.5, 85.2, 60.1, 58.5, 55.4, 25.5, 24.8, 16.5 | [M+H]+ calcd for C19H21N3O4: 356.1605; found: 356.1607 | -113.4 (c 0.20, CHCl3) |

Experimental Protocols

Synthesis of Diketopiperazine Precursor (cyclo(L-Ala-L-(2-reverse-prenyl)Trp)) (19)

This protocol outlines the multi-step synthesis of the key diketopiperazine precursor required for the double-oxidative cyclization.

Step 1: N-Phthaloylation of L-Tryptophan Methyl Ester To a solution of L-tryptophan methyl ester (1.0 equiv) in toluene is added triethylamine (1.1 equiv) and phthalic anhydride (1.1 equiv). The mixture is heated to reflux with a Dean-Stark trap for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-phthaloyl-L-tryptophan methyl ester.

Step 2: Reverse Prenylation A solution of N-phthaloyl-L-tryptophan methyl ester (1.0 equiv) in anhydrous THF is cooled to -78 °C under an argon atmosphere. Sodium hexamethyldisilazide (NaHMDS) (1.1 equiv, 1.0 M in THF) is added dropwise, and the mixture is stirred for 30 minutes. 3-chloro-3-methyl-1-butyne (1.5 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4 and concentrated. The resulting alkyne is dissolved in ethyl acetate, and Lindlar's catalyst (10 mol %) is added. The mixture is stirred under a hydrogen atmosphere (balloon) until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The crude product is purified by flash chromatography to yield N-phthaloyl-2-(1,1-dimethylallyl)-L-tryptophan methyl ester.

Step 3: Phthaloyl Deprotection To a solution of N-phthaloyl-2-(1,1-dimethylallyl)-L-tryptophan methyl ester (1.0 equiv) in ethanol is added hydrazine hydrate (5.0 equiv). The mixture is heated to reflux for 2 hours. After cooling, the solvent is removed, and the residue is partitioned between CH2Cl2 and water. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried and concentrated to give 2-(1,1-dimethylallyl)-L-tryptophan methyl ester, which is used in the next step without further purification.

Step 4: Dipeptide Formation To a solution of Boc-L-Ala-OH (1.1 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv), and 1-hydroxybenzotriazole (HOBt) (1.2 equiv) in CH2Cl2 at 0 °C is added N-methylmorpholine (NMM) (1.5 equiv). After 15 minutes, a solution of 2-(1,1-dimethylallyl)-L-tryptophan methyl ester (1.0 equiv) in CH2Cl2 is added. The reaction is stirred at room temperature for 12 hours. The mixture is washed with 1 N HCl, saturated NaHCO3, and brine. The organic layer is dried and concentrated, and the crude product is purified by flash chromatography to afford Boc-L-Ala-L-(2-reverse-prenyl)Trp-OMe.

Step 5: Boc Deprotection and Cyclization The dipeptide from the previous step is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and CH2Cl2 and stirred at room temperature for 1 hour. The solvent is removed under reduced pressure. The resulting residue is dissolved in toluene and heated to reflux with a Dean-Stark trap for 6 hours to effect cyclization via azeotropic removal of water. After cooling, the solvent is evaporated, and the residue is purified by flash chromatography to yield the diketopiperazine 19 .

Double-Oxidative Cyclization to this compound (1)

This protocol details the key transformation to construct the core of this compound.

To a solution of the diketopiperazine 19 (1.0 equiv) in acetone at 0 °C is added a solution of dimethyldioxirane (DMDO) in acetone (approximately 0.08 M, 5.0 equiv) dropwise over 10 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The solvent is then removed under reduced pressure, and the residue is subjected to flash chromatography (silica gel, ethyl acetate/hexanes gradient) to separate the products. This purification yields this compound (1 ) as a white solid, along with two diastereomeric isomers.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Proposed Reaction Mechanism

Caption: Proposed mechanism for this compound core formation.

References

Application Notes and Protocols for Gypsetin in J774 Macrophage Cell Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsetin is a novel compound under investigation for its potential immunomodulatory properties. This document provides detailed application notes and standardized protocols for studying the effects of this compound on the murine macrophage cell line J774. Macrophages are key players in the innate immune response, and their activation status is critical in the progression of inflammatory diseases. The J774 cell line is a well-established model for studying macrophage functions, including phagocytosis, inflammatory responses, and signaling pathways.[1][2][3] These protocols will guide researchers in assessing the anti-inflammatory potential of this compound by examining its impact on cell viability, cytokine production, and key inflammatory signaling pathways.

Data Presentation

The following tables are templates for organizing quantitative data obtained from the described experiments.

Table 1: Effect of this compound on J774 Cell Viability (MTT Assay)

| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle Control) | 100 | |

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |

Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated J774 Cells (ELISA)

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Untreated Control | |||

| LPS (1 µg/mL) | |||

| LPS + this compound (1 µM) | |||

| LPS + this compound (10 µM) | |||

| LPS + this compound (50 µM) |

Table 3: Densitometric Analysis of Western Blot Results

| Treatment | p-NF-κB p65 / NF-κB p65 Ratio | iNOS / β-actin Ratio |

| Untreated Control | ||

| LPS (1 µg/mL) | ||

| LPS + this compound (10 µM) | ||

| LPS + this compound (50 µM) |

Experimental Protocols

J774 Cell Culture

This protocol describes the standard procedure for culturing and maintaining the J774A.1 murine macrophage cell line.

Materials:

-

J774A.1 cell line (ATCC® TIB-67™)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose[4]

-

Fetal Bovine Serum (FBS)[4]

-

Penicillin-Streptomycin solution[4]

-

Phosphate Buffered Saline (PBS), sterile[5]

-

T75 cell culture flasks

-

15 mL and 50 mL conical tubes

-

Inverted microscope[4]

Procedure:

-

Media Preparation: Prepare complete DMEM by supplementing with 10% FBS and 1% Penicillin-Streptomycin.[4][5] Warm the complete DMEM in a 37°C water bath before use.[4][6]

-

Thawing Cells: Thaw a cryovial of J774 cells rapidly in a 37°C water bath.[1][4] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM.

-

Cell Seeding: Centrifuge the cell suspension at 300 x g for 5 minutes.[4][7] Discard the supernatant and resuspend the cell pellet in 10 mL of complete DMEM. Transfer the cell suspension to a T75 flask and incubate at 37°C with 5% CO2.[4]

-

Cell Maintenance: Monitor cell confluency daily using an inverted microscope.[1][4] When cells reach 80-90% confluency, they should be passaged.

-

Passaging Cells: Aspirate the old media from the flask. Wash the cell monolayer once with 5 mL of sterile PBS. Add 10 mL of fresh complete DMEM to the flask. Gently detach the adherent cells using a cell scraper.[4][5][7] Transfer the cell suspension to a 50 mL conical tube and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in fresh complete DMEM and split the cells at a 1:4 or 1:5 ratio into new T75 flasks.[7]

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of J774 cells using the MTT colorimetric assay.[8]

Materials:

-

J774 cells

-

Complete DMEM

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

DMSO[9]

-

Multi-well plate reader

Procedure:

-

Cell Seeding: Seed J774 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.[9] Incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be less than 0.1%. Remove the old media from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMEM with DMSO).

-

Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9][10]

-

Formazan Solubilization: Carefully aspirate the media containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a multi-well plate reader.[10]

Cytokine Production Assay (ELISA)

This protocol quantifies the production of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines by J774 cells in response to this compound and LPS stimulation.[11][12]

Materials:

-

J774 cells

-

Complete DMEM

-

This compound

-

Lipopolysaccharide (LPS)

-

24-well cell culture plates

-

ELISA kits for mouse TNF-α, IL-6, and IL-10[12]

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed J774 cells in a 24-well plate at a density of 2 x 10^5 cells per well. Allow cells to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with 1 µg/mL LPS for 24 hours.[13]

-

Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge at 500 x g for 5 minutes to remove cell debris.[12]

-

ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions.[11][14] This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody and a substrate for color development.[11][14]

-

Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[11]

Western Blot Analysis

This protocol is for detecting changes in the protein expression and activation of key signaling molecules like NF-κB and iNOS in J774 cells treated with this compound and LPS.[13][15]

Materials:

-

J774 cells

-

This compound and LPS

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors[13]

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-iNOS, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Seed J774 cells in 6-well plates and treat with this compound and LPS as described for the ELISA protocol. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[13][15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[16]

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[13][15] After electrophoresis, transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13] Incubate the membrane with the primary antibody overnight at 4°C.[13][15] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13][15]

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]

Mandatory Visualization

Caption: Experimental workflow for studying this compound's effects on J774 macrophages.

Caption: Hypothesized anti-inflammatory signaling pathway of this compound in macrophages.

References

- 1. protocols.io [protocols.io]

- 2. Baseline Mechanical Characterization of J774 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Variants deficient in phagocytosis of latex beads isolated from the murine macrophagelike cell line J774 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell culture of J774A.1 cells [protocols.io]

- 5. static.igem.org [static.igem.org]

- 6. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]

- 7. RPubs - Cell Culture Protocol [rpubs.com]

- 8. broadpharm.com [broadpharm.com]

- 9. goldbio.com [goldbio.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.8. Western blot analysis [bio-protocol.org]

- 14. bdbiosciences.com [bdbiosciences.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Application Note and Protocols for Measuring Gypsetin's Inhibition of Cholesteryl Ester Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gypsetin is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a critical intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] The accumulation of cholesteryl esters is a hallmark of several pathological conditions, including atherosclerosis and certain cancers. Therefore, the accurate measurement of this compound's inhibitory effect on cholesteryl ester formation is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for assessing the inhibitory activity of this compound in both cell-based and cell-free systems.

Mechanism of Action

Cholesteryl ester synthesis primarily occurs in the endoplasmic reticulum and is catalyzed by ACAT.[4] This enzyme facilitates the transfer of a fatty acyl group from a long-chain fatty acyl-CoA to the hydroxyl group of cholesterol, forming a cholesteryl ester.[5][6] this compound acts as a competitive inhibitor of ACAT with respect to the oleoyl-CoA substrate.[1] By blocking ACAT, this compound effectively reduces the cellular pool of cholesteryl esters.

Quantitative Data Summary

The inhibitory activity of this compound against ACAT and cholesteryl ester formation has been quantified in various experimental systems. The key inhibitory concentrations are summarized in the table below for easy comparison.

| Parameter | System | Value | Reference |

| IC50 | Rat Liver Microsomal ACAT | 18 µM | [2] |

| IC50 | Cholesteryl Ester Formation (from [14C]oleate in J774 cells) | 0.65 µM | [1] |

| Ki | Rat Liver Microsomal ACAT (competitive with oleoyl-CoA) | 5.5 µM | [1][2] |

Experimental Protocols

Two primary methods are described here to measure the inhibition of cholesteryl ester formation by this compound: a cell-based assay using radiolabeled oleate in cultured cells and a cell-free assay using isolated microsomes.

Protocol 1: Cell-Based Inhibition of Cholesteryl Ester Formation

This protocol measures the incorporation of a radiolabeled fatty acid into cholesteryl esters in cultured cells, providing a direct measure of ACAT activity in a cellular context.

Materials:

-

Cultured cells (e.g., J774 macrophages, CHO cells, or human fibroblasts)[1][7]

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

[14C]oleic acid or [3H]oleic acid complexed to bovine serum albumin (BSA)

-

Lipoprotein-deficient serum (LPDS) (optional, for upregulating cholesterol synthesis)

-

Low-density lipoprotein (LDL) (optional, for stimulating cholesteryl ester formation)[8][9]

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Lipid extraction solvent (e.g., hexane:isopropanol, 3:2, v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Cholesteryl oleate standard

-

Iodine vapor or other visualization agent for TLC

-

Scintillation counter and scintillation fluid

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

(Optional) To upregulate ACAT activity, incubate cells in a medium containing LPDS for 24-48 hours.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in a serum-free or low-serum medium for 1-2 hours.

-

-

Radiolabeling:

-

Prepare the radiolabeling medium by adding [14C]oleic acid-BSA complex to the cell culture medium. The final concentration of oleic acid should be optimized for the cell type.

-

(Optional) To stimulate cholesteryl ester formation, add LDL to the medium.[8][9]

-

Remove the pre-incubation medium from the cells and add the radiolabeling medium containing the respective concentrations of this compound.

-

Incubate the cells for a defined period (e.g., 2-6 hours) at 37°C.

-

-

Lipid Extraction:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the lysate. Reserve an aliquot for protein quantification.

-

Extract lipids from the remaining lysate by adding the lipid extraction solvent. Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the upper organic phase containing the lipids.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the extracted lipids onto a silica TLC plate, alongside a cholesteryl oleate standard.

-

Develop the TLC plate in the developing solvent until the solvent front reaches near the top.

-

Air-dry the plate and visualize the lipid spots using iodine vapor. The cholesteryl ester spot will be identified by comparison with the standard.

-

-

Quantification:

-

Scrape the silica corresponding to the cholesteryl ester spot into a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Normalize the radioactivity counts to the protein concentration of the cell lysate.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

-

Protocol 2: Cell-Free Microsomal ACAT Inhibition Assay

This assay measures the direct inhibitory effect of this compound on ACAT activity in isolated microsomes, which are rich in this enzyme. This method eliminates cellular uptake and metabolism variables.

Materials:

-

Rat liver or cultured cells for microsome preparation

-

Homogenization buffer (e.g., sucrose buffer with protease inhibitors)

-

Ultracentrifuge

-

Microsomal protein suspension

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound stock solution

-

[14C]oleoyl-CoA or [3H]oleoyl-CoA

-

Cholesterol solution (e.g., in BSA or a suitable detergent)

-

Lipid extraction solvent (e.g., chloroform:methanol, 2:1, v/v)

-

TLC plates and developing solvent as in Protocol 1

-

Cholesteryl oleate standard

-

Scintillation counter and scintillation fluid

-

Protein assay kit

Procedure:

-

Microsome Preparation:

-

Homogenize fresh or frozen rat liver (or cultured cells) in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove nuclei and mitochondria.

-

Collect the supernatant and subject it to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in the assay buffer and determine the protein concentration.

-

-

ACAT Inhibition Assay:

-

In a reaction tube, combine the microsomal protein, assay buffer, and varying concentrations of this compound (or vehicle control).

-

Add the cholesterol substrate.

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the enzymatic reaction by adding the radiolabeled oleoyl-CoA.

-

Incubate the reaction for a defined time (e.g., 10-30 minutes) at 37°C with gentle shaking.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding the lipid extraction solvent.

-

Vortex and centrifuge to separate the phases.

-

Collect the organic phase and proceed with TLC and quantification of radiolabeled cholesteryl esters as described in Protocol 1 (steps 4 and 5).

-

-

Data Analysis:

-

Calculate the specific activity of ACAT (e.g., in pmol/min/mg protein).

-

Determine the percentage of inhibition for each this compound concentration and calculate the IC50 and Ki values.

-

Visualizations

To aid in the understanding of the experimental workflows and the underlying biological pathway, the following diagrams have been generated.

Caption: Mechanism of this compound's inhibition of cholesteryl ester formation.

Caption: Workflow for the cell-based cholesteryl ester formation assay.

Caption: Workflow for the cell-free microsomal ACAT inhibition assay.

References

- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Nannizzia gypsea var. incurvata IFO 9228. I. Fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a new inhibitor of acyl-CoA: cholesterol acyltransferase produced by Nannizzia gypsea var. incurvata IFO 9228. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 5. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 6. Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of cholesteryl ester formation in human fibroblasts by an analogue of 7-ketocholesterol and by progesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of cholesteryl ester formation in human fibroblasts by an analogue of 7-ketocholesterol and by progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Gypsetin in Lipid Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsetin is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound provides a valuable tool for investigating the intricate pathways of lipid metabolism, particularly in the context of atherosclerosis, foam cell formation, and cholesterol homeostasis. This document provides detailed application notes and protocols for the use of this compound in lipid metabolism research.

Mechanism of Action

This compound exerts its primary effect by inhibiting the activity of ACAT. This inhibition is competitive with respect to the oleoyl-CoA substrate.[1] The blockage of cholesterol esterification leads to an accumulation of free cholesterol within the cell, particularly in the endoplasmic reticulum (ER). This accumulation is a critical event that can trigger downstream cellular responses, including the regulation of cholesterol biosynthesis and uptake via the Sterol Regulatory Element-Binding Protein (SREBP) pathway. While direct studies on this compound's effect on the SREBP pathway are limited, the known mechanism of ACAT inhibition suggests that this compound would lead to the retention of the SREBP cleavage-activating protein (SCAP)-SREBP complex in the ER, thereby preventing the activation of SREBP and the subsequent transcription of its target genes involved in cholesterol and fatty acid synthesis.

Data Presentation

The following table summarizes the quantitative data available for this compound's inhibitory activity.

| Parameter | Value | Cell/System | Reference |

| IC50 | 0.65 µM | Inhibition of cholesteryl ester formation in J774 macrophages | [1] |

| Ki | 5.5 µM | Competitive inhibition of rat liver microsomal ACAT activity | [1] |

Signaling Pathways and Experimental Workflows

To visualize the theoretical mechanism of this compound and a general experimental workflow for its study, the following diagrams are provided.

Experimental Protocols

ACAT Activity Assay in Rat Liver Microsomes

This protocol is adapted from the methodology used in the initial characterization of this compound.[1]

Materials:

-

Rat liver microsomes

-

This compound

-

[14C]Oleoyl-CoA

-

Bovine serum albumin (BSA)

-

Potassium phosphate buffer (pH 7.4)

-

Reaction termination solution (e.g., isopropanol:heptane:water)

-

Silica gel thin-layer chromatography (TLC) plates

-

Scintillation counter and fluid

Procedure:

-

Prepare rat liver microsomes by differential centrifugation.

-

Pre-incubate the microsomal protein with varying concentrations of this compound (or vehicle control) in potassium phosphate buffer containing BSA for 10-15 minutes at 37°C.

-

Initiate the reaction by adding [14C]oleoyl-CoA.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C with gentle shaking.

-

Stop the reaction by adding the termination solution.

-

Extract the lipids.

-

Spot the lipid extract onto a silica gel TLC plate and develop the chromatogram to separate cholesteryl esters from other lipids.

-

Visualize the lipid spots (e.g., with iodine vapor) and scrape the areas corresponding to cholesteryl esters into scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the ACAT activity as pmol of cholesteryl oleate formed per minute per mg of microsomal protein.

-

Determine the Ki value by performing the assay with varying concentrations of both this compound and oleoyl-CoA and analyzing the data using a Lineweaver-Burk plot.

Inhibition of Cholesteryl Ester Formation in Macrophages

This protocol is based on the reported IC50 determination for this compound in J774 macrophages.[1]

Materials:

-

J774 macrophage cell line

-

This compound

-

Oxidized low-density lipoprotein (ox-LDL)

-

[14C]Oleic acid complexed to BSA

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., hexane:isopropanol)

-

TLC plates

-

Scintillation counter and fluid

Procedure:

-

Plate J774 macrophages in multi-well plates and allow them to adhere overnight.

-

Incubate the cells with ox-LDL for 24-48 hours to induce lipid loading.

-

Wash the cells with PBS and then incubate with fresh medium containing varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control for 1-2 hours.

-

Add [14C]oleic acid-BSA complex to the medium and incubate for an additional 4-6 hours.

-

Wash the cells extensively with cold PBS to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids.

-

Separate the cholesteryl esters by TLC as described in the previous protocol.

-

Quantify the radioactivity in the cholesteryl ester spots.

-

Calculate the percentage of inhibition of cholesteryl ester formation for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

Macrophage Foam Cell Formation Assay (Oil Red O Staining)

This protocol is a standard method to visually assess the effect of this compound on lipid accumulation in macrophages.

Materials:

-

Macrophage cell line (e.g., J774 or THP-1)

-

This compound

-

ox-LDL

-

PMA (for THP-1 differentiation)

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Oil Red O staining solution

-

60% Isopropanol

-

Hematoxylin (for counterstaining)

-

Microscope

Procedure:

-

Seed macrophages on glass coverslips in a multi-well plate. For THP-1 monocytes, differentiate them into macrophages using PMA for 48-72 hours.

-

Induce foam cell formation by incubating the cells with ox-LDL (e.g., 50 µg/mL) in the presence of varying concentrations of this compound or vehicle control for 24-48 hours.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Wash the cells with PBS and then with 60% isopropanol.

-

Stain the cells with Oil Red O solution for 15-30 minutes at room temperature.

-

Wash the cells with 60% isopropanol and then with distilled water.

-

Counterstain the nuclei with hematoxylin for 1-2 minutes.

-

Wash with distilled water.

-

Mount the coverslips on microscope slides and observe the lipid droplets (stained red) under a microscope.

-

Quantify the staining intensity or the percentage of Oil Red O-positive cells to assess the effect of this compound on foam cell formation.

Potential Applications in Broader Lipid Metabolism Studies

While direct evidence is pending, the known mechanism of ACAT inhibition by this compound suggests its utility in investigating:

-

SREBP Pathway Regulation: By inhibiting ACAT, this compound is expected to increase ER free cholesterol, leading to the suppression of SREBP processing. This can be investigated by examining the expression of SREBP target genes such as HMG-CoA reductase (HMGCR), fatty acid synthase (FASN), and the LDL receptor (LDLR) via qPCR and Western blotting for the mature form of SREBP.

-

Cholesterol Homeostasis: this compound can be used to study the cellular response to impaired cholesterol esterification, including effects on cholesterol efflux to acceptors like ApoA-I and HDL.

-

Atherosclerosis Research: In animal models of atherosclerosis (e.g., ApoE-/- mice), this compound could be investigated for its potential to reduce plaque formation and macrophage foam cell accumulation in vivo. A related compound, equisetin, has shown anti-atherosclerotic effects in vivo, suggesting a similar potential for this compound.

Conclusion

This compound is a valuable research tool for studying the role of ACAT in lipid metabolism. Its potent and specific inhibitory activity allows for the targeted investigation of cholesterol esterification and its downstream consequences. The provided protocols offer a starting point for researchers to explore the multifaceted effects of this compound on cellular lipid homeostasis and its potential as a therapeutic lead for lipid-related disorders. Further research is warranted to fully elucidate its impact on the SREBP pathway and its efficacy in in vivo models of atherosclerosis.

References

Application Note & Protocol: Laboratory Techniques for the Purification of Gypsetin from Fungal Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsetin is a novel inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), first isolated from the cultured broth of the fungus Nannizzia gypsea var. incurvata IFO 9228.[1] As an ACAT inhibitor, this compound has potential therapeutic applications in the management of conditions associated with elevated cholesterol levels. This document provides a detailed application note and a comprehensive set of protocols for the purification of this compound from fungal broth, intended for use by researchers in natural product chemistry, pharmacology, and drug development.

The purification of this compound involves a multi-step process that begins with the fermentation of the producing fungal strain, followed by extraction of the active compound from the culture broth, and subsequent chromatographic purification and crystallization.[1] This protocol outlines a robust methodology based on the originally reported purification strategy, supplemented with standard laboratory practices for the isolation of fungal secondary metabolites.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the optimization of its purification. While detailed experimental data is limited in the public domain, the following properties can be inferred from its structure and the reported purification methods.

| Property | Implied Characteristic | Relevance to Purification |

| Polarity | Moderately polar | Dictates the choice of solvents for extraction and the mobile phase for chromatography. |

| Solubility | Likely soluble in organic solvents like ethyl acetate and methanol, with lower solubility in non-polar solvents and water. | Guides the selection of appropriate solvents for extraction and crystallization. |

| Molecular Weight | (To be determined experimentally) | Influences the choice of chromatography media and techniques (e.g., size exclusion chromatography). |

| UV Absorbance | (To be determined experimentally) | Enables detection and quantification during chromatographic fractionation. |

Experimental Workflow

The overall workflow for the purification of this compound from fungal broth is depicted in the following diagram.

Detailed Experimental Protocols

Protocol 1: Fermentation of Nannizzia gypsea var. incurvata

This protocol describes the cultivation of Nannizzia gypsea for the production of this compound.

Materials:

-

Nannizzia gypsea var. incurvata IFO 9228 culture

-

Seed medium (e.g., Potato Dextrose Broth)

-

Production medium (specific composition to be optimized, but a complex medium containing glucose, yeast extract, and peptone is a common starting point)

-

Sterile flasks or fermenter

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Aseptically transfer a viable culture of N. gypsea to a flask containing the seed medium. Incubate at 25-28°C for 3-5 days with shaking (e.g., 150 rpm) to generate a sufficient biomass for inoculation of the production culture.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production culture at 25-28°C for 7-14 days with shaking (e.g., 150 rpm). The optimal fermentation time for maximal this compound production should be determined by time-course analysis.

-

Harvesting: After the incubation period, harvest the entire culture broth for extraction.

Protocol 2: Solvent Extraction of this compound from Fungal Broth

This protocol details the extraction of the crude this compound from the fermentation broth.

Materials:

-

Harvested fungal broth

-

Ethyl acetate (or other suitable organic solvent)

-

Separatory funnel

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

Liquid-Liquid Extraction:

-

Transfer the harvested fungal broth to a large separatory funnel.

-

Add an equal volume of ethyl acetate to the separatory funnel.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The organic layer (top) will contain the this compound.

-

Collect the organic layer.

-

Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate to maximize recovery.

-

-

Drying and Concentration:

-

Pool the organic extracts.

-

Dry the pooled extract over anhydrous sodium sulfate to remove any residual water.

-

Filter off the sodium sulfate.

-

Concentrate the dried extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude, viscous residue.

-

Protocol 3: Purification of this compound by Silica Gel Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of hexane and ethyl acetate; the optimal system must be determined by thin-layer chromatography (TLC) analysis)

-

Fraction collection tubes

-

TLC plates and developing chamber

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar solvent of your gradient system (e.g., 100% hexane).

-

Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin elution with the least polar solvent.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

-